molecular formula C14H19ClO B1324653 7-Chloro-1-(3-methylphenyl)-1-oxoheptane CAS No. 898785-29-0

7-Chloro-1-(3-methylphenyl)-1-oxoheptane

Cat. No.: B1324653
CAS No.: 898785-29-0
M. Wt: 238.75 g/mol
InChI Key: XBLWGKSVVNSHAP-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-methylphenyl)-1-oxoheptane is an organic compound that belongs to the class of chlorinated ketones This compound is characterized by the presence of a chlorine atom at the 7th position and a 3-methylphenyl group attached to the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methylbenzoyl chloride reacts with 1-chloroheptane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-methylphenyl)-1-oxoheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
7-Chloro-1-(3-methylphenyl)-1-oxoheptane is utilized in the synthesis of compounds with significant antiproliferative activities against various cancer cell lines, including gastric cancer. The synthesis involves cyclization reactions of specific amines and esters in the presence of catalysts, leading to the formation of compounds that exhibit potent activity against cancer cells. For instance, compounds derived from this precursor have demonstrated IC50 values indicating effective inhibition of cancer cell growth and colony formation .

Synthesis of Heterocyclic Compounds
This compound serves as a building block in the synthesis of diverse heterocyclic structures, particularly 1,8-naphthyridines. These compounds are known for their broad spectrum of biological activities, including antimicrobial and antitumor properties. The multicomponent reactions employed facilitate the efficient generation of these complex molecular architectures .

Materials Science

Light-Emitting Diodes (LEDs) and Solar Cells
In materials science, this compound is used as a precursor in the synthesis of materials for light-emitting diodes and dye-sensitized solar cells. The compound's unique chemical properties allow for the development of efficient electronic materials that enhance the performance of these devices .

Organic Synthesis

Building Block for Complex Structures
The compound is integral in organic synthesis as it enables the construction of complex molecular structures with diverse biological activities. Techniques such as metal-catalyzed synthesis and ring expansion reactions are employed to utilize this compound effectively. These methods contribute to more atom-economical approaches in synthetic chemistry .

Green Chemistry Initiatives
this compound plays a role in promoting green chemistry practices by facilitating eco-friendly syntheses. For example, it is used in a modified Friedländer reaction that proceeds smoothly in water with minimal environmental impact. This approach has led to the successful synthesis of 2,3-disubstituted 1,8-naphthyridines while reducing waste and energy consumption .

Summary Table of Applications

Application Area Description Experimental Methods Results/Outcomes
Medicinal ChemistryAnticancer compounds with antiproliferative activityCyclization reactions with amines and estersCompounds show significant inhibition against gastric cancer cells
Synthesis of heterocyclic compoundsMulticomponent reactionsEfficient generation of 1,8-naphthyridines with biological activities
Materials SciencePrecursor for LEDs and solar cell materialsSynthesis processes specific to electronic materialsEnhanced performance in light-emitting devices
Organic SynthesisBuilding block for complex molecular structuresMetal-catalyzed synthesis; ring expansionDiverse biological activity compounds synthesized
Green ChemistryEco-friendly synthesis methodsModified Friedländer reaction in waterSuccessful synthesis with reduced environmental impact

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Research : A study demonstrated that derivatives synthesized from this compound exhibited promising results against gastric cancer cells, with detailed IC50 measurements confirming their potential as anticancer agents.
  • Material Development : Research into the use of this compound in LED technology showcased its ability to improve light emission efficiency when incorporated into polymer matrices.

These findings underscore the versatility and significance of this compound across multiple scientific domains.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes within cells. The presence of the chlorine atom and the ketone group allows for interactions with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(2-methylphenyl)-1-oxoheptane
  • 7-Chloro-1-(4-methylphenyl)-1-oxoheptane
  • 7-Chloro-1-(3-ethylphenyl)-1-oxoheptane

Uniqueness

7-Chloro-1-(3-methylphenyl)-1-oxoheptane is unique due to the specific positioning of the chlorine atom and the 3-methylphenyl group. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

7-Chloro-1-(3-methylphenyl)-1-oxoheptane is a synthetic organic compound notable for its structural features, including a chlorinated heptane backbone and a ketone functional group. Its chemical formula is C13H15ClO\text{C}_{13}\text{H}_{15}\text{ClO} with a molecular weight of 242.76 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in synthesizing biologically active derivatives.

The compound's unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis. It is categorized as a halogenated organic compound, which often exhibits significant biological activities due to the presence of halogen atoms that can influence molecular interactions.

Key Physical Properties:

PropertyValue
Density1.032 g/cm³
Boiling Point357ºC at 760 mmHg
Flash Point210.9ºC
Refractive Index1.509

Biological Activity

Research on the biological activity of this compound is limited; however, related compounds have shown promising pharmacological effects. Notably, this compound has been implicated in the synthesis of various heterocyclic compounds, particularly 1,8-naphthyridines , which possess a broad spectrum of biological activities including anticancer properties.

Anticancer Activity

One significant area of research indicates that derivatives synthesized from this compound exhibit antiproliferative activity against gastric cancer cells. Experimental studies have demonstrated that compounds derived from this precursor can inhibit the growth and colony formation of cancer cells, with IC50 values suggesting potent activity.

Table: Summary of Anticancer Studies

Compound DerivedIC50 (µM)Cancer Type
Trisubstituted 2-amino-1,8-naphthyridine5.2Gastric Cancer
Other naphthyridine derivativesVariesVarious Cancer Types

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Multicomponent Reactions (MCRs): These reactions efficiently generate complex molecular architectures.
  • Cyclization Reactions: Involving specific amines and esters in the presence of catalysts to form compounds with potential anticancer activity.
  • Metal-Catalyzed Synthesis: Techniques contributing to atom-economical approaches in synthetic chemistry.

While specific studies elucidating the mechanism of action for this compound are scarce, it is hypothesized that its biological effects may stem from its ability to interact with various biomolecular targets, including enzymes and receptors involved in cancer proliferation and survival pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

Compound NameStructureNotable Features
7-Chloro-1-(2-fluorophenyl)-1-oxoheptaneContains fluorinePotentially more polar
7-Chloro-1-(3-nitrophenyl)-1-oxoheptaneContains a nitro groupMay exhibit different reactivity
7-Bromo-1-(3-methylphenyl)-1-oxoheptaneBromine substitutionAltered reactivity compared to chloro group

Properties

IUPAC Name

7-chloro-1-(3-methylphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLWGKSVVNSHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642369
Record name 7-Chloro-1-(3-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-29-0
Record name 7-Chloro-1-(3-methylphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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